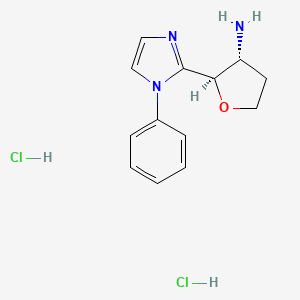

![molecular formula C19H23N3O3S B2993631 methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 499184-81-5](/img/structure/B2993631.png)

methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” is a derivative of thiazolopyrimidines, which are heterocyclic analogs of purine bases . Thiazolopyrimidines exhibit a broad spectrum of pharmacological activity, stimulating studies of the synthesis of new compounds of this series, including potentially biologically active ones .

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions in accordance with the “green chemistry” principles such as environmental safety, atom economy, and efficiency . Three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation lead to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .Molecular Structure Analysis

The structure of the isolated compounds was determined by one- and two-dimensional NMR and IR spectroscopy . The position of substituents in the initial aldehyde was the crucial factor determining the reaction direction .Chemical Reactions Analysis

The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afforded ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .Aplicaciones Científicas De Investigación

Synthesis and Reactions

The synthesis and reactions of thiazolopyrimidine derivatives, including methods to achieve various structural modifications, have been explored. Kappe and Roschger (1989) discussed the synthesis of thiazolo[3,2-a]pyrimidines and pyrimido[2,3-b]thiazines through condensation reactions and highlighted a Dimroth-like rearrangement yielding 6H-1,3-thiazines. This work provides foundational knowledge on manipulating the thiazolopyrimidine scaffold for various applications (Kappe & Roschger, 1989).

Biological Activities

Research into thiazolopyrimidine derivatives has also extended to their biological activities. For instance, Youssef et al. (2011) synthesized ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives and assessed their biocidal properties against various bacteria and fungi, revealing excellent biocidal properties in some cases (Youssef et al., 2011).

Structural and Conformational Studies

The impact of structural modifications on the supramolecular aggregation of thiazolopyrimidines has been studied, providing insights into their conformational features. Nagarajaiah and Begum (2014) synthesized and evaluated the crystal structures of several thiazolopyrimidine derivatives, observing significant differences in intermolecular interaction patterns based on the substituents at different positions (Nagarajaiah & Begum, 2014).

Antimicrobial and Anticancer Evaluation

The antimicrobial and anticancer activities of thiazolopyrimidine derivatives have been a significant focus of research. Verma and Verma (2022) synthesized novel derivatives of pyrimidine clubbed with thiazolidinone, which showed promising results against microbial strains and were evaluated against HeLa Cervical cancer cell Line, indicating potent anticancer agents among the synthesized compounds (Verma & Verma, 2022).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties .

Mode of Action

The compound’s mode of action is believed to be through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that the compound may interact with its targets to inhibit these processes, thereby exerting its neuroprotective and anti-inflammatory effects.

Biochemical Pathways

The compound appears to affect the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound may reduce inflammation and protect neuronal cells from damage.

Pharmacokinetics

Similar compounds have been evaluated for their neuroprotective and anti-inflammatory activity in human microglia and neuronal cell models , suggesting that they may have suitable bioavailability for these applications.

Result of Action

The result of the compound’s action is a reduction in nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound has significant anti-neuroinflammatory and neuroprotective properties.

Action Environment

The synthesis of similar compounds has been carried out in isopropyl alcohol at 20°c under ultrasonic activation , suggesting that these conditions may be favorable for the compound’s stability and efficacy.

Direcciones Futuras

Thiazolopyrimidines, including “methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate”, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Thus, future research may focus on the development of new thiazolopyrimidine derivatives with enhanced pharmacological activity.

Propiedades

IUPAC Name |

methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-5-21(6-2)14-9-7-13(8-10-14)17-16(18(24)25-4)12(3)20-19-22(17)15(23)11-26-19/h7-10,17H,5-6,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEZMVPHWBPCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CS3)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

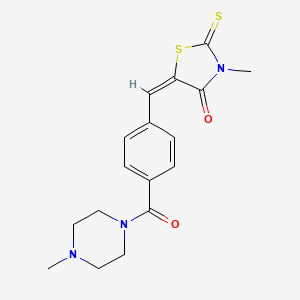

![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2993549.png)

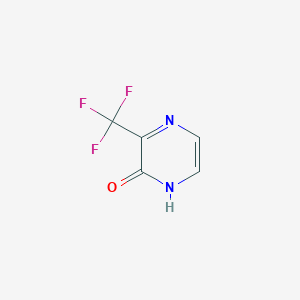

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2993554.png)

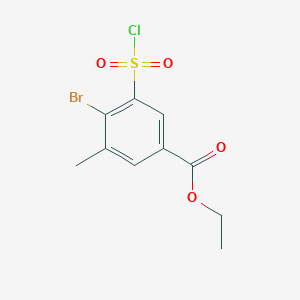

![6-chloro-N2-{[4-(trifluoromethyl)phenyl]methyl}pyridine-2,5-dicarboxamide](/img/structure/B2993556.png)

![4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2993557.png)

![N-(5-(2,4-dimethylthiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2993560.png)

![N-(4-fluorobenzyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993561.png)

![2-bromo-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2993564.png)

![tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel-](/img/structure/B2993565.png)

![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2993570.png)